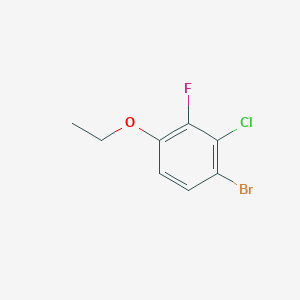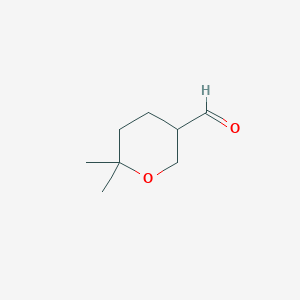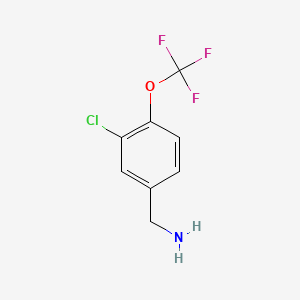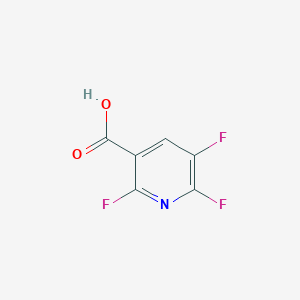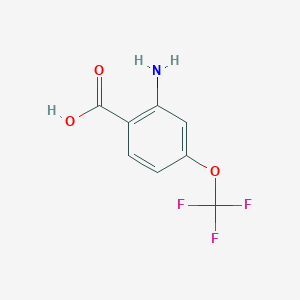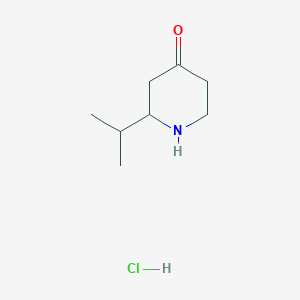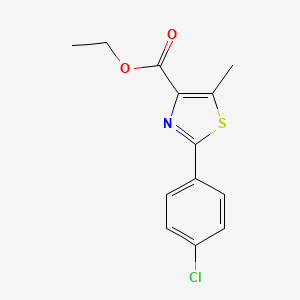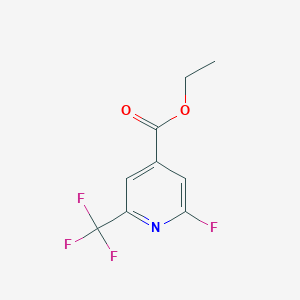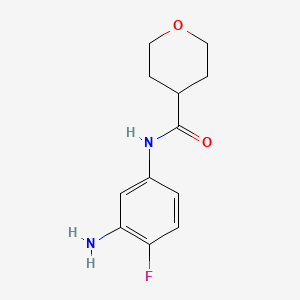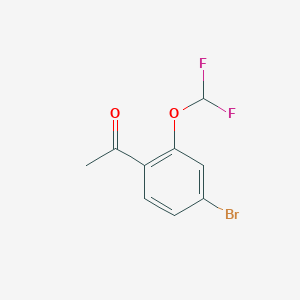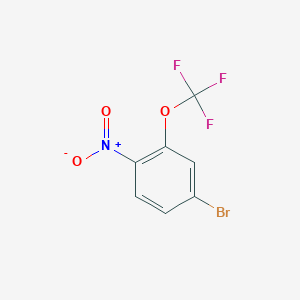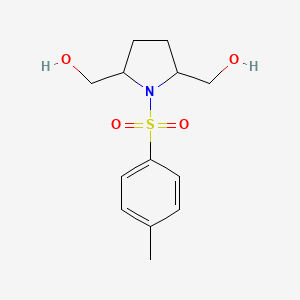
(1-Tosylpyrrolidine-2,5-diyl)dimethanol
Übersicht
Beschreibung
(1-Tosylpyrrolidine-2,5-diyl)dimethanol: is a chemical compound with the molecular formula C13H19NO4S 1-[(4-methylphenyl)sulfonyl]-2,5-pyrrolidinedimethanol . This compound is characterized by its tosyl group attached to a pyrrolidine ring, which is further substituted with hydroxymethyl groups at the 2 and 5 positions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrrolidine as the starting material.
Tosylation Reaction: The pyrrolidine ring is first tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N) .
Hydroxylation: The tosylated pyrrolidine is then subjected to hydroxylation using reagents like formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) .
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
(1-Tosylpyrrolidine-2,5-diyl)dimethanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids using oxidizing agents like chromium trioxide (CrO3) .
Reduction: The tosyl group can be reduced to methyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) .
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like azide (NaN3) or halides (NaI) in polar aprotic solvents.
Major Products Formed:
Oxidation: (1-Tosylpyrrolidine-2,5-diyl)dicarboxylic acid.
Reduction: (1-Methylpyrrolidine-2,5-diyl)dimethanol.
Substitution: Tosylate derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
(1-Tosylpyrrolidine-2,5-diyl)dimethanol: has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
(1-Tosylpyrrolidine-2,5-diyl)dimethanol: is compared with other similar compounds to highlight its uniqueness:
Pyrrolidine derivatives: Unlike simple pyrrolidine derivatives, it contains a tosyl group, which imparts unique chemical properties.
Tosylated compounds: It differs from other tosylated compounds due to its specific substitution pattern and functional groups.
Hydroxymethyl compounds: Its dual hydroxymethyl groups provide additional reactivity compared to single hydroxymethyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine
Tosyl chloride
Hydroxymethyl pyrrolidine
Eigenschaften
IUPAC Name |
[5-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-2-6-13(7-3-10)19(17,18)14-11(8-15)4-5-12(14)9-16/h2-3,6-7,11-12,15-16H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKXIBIUSHBEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699383 | |
| Record name | [1-(4-Methylbenzene-1-sulfonyl)pyrrolidine-2,5-diyl]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92198-73-7 | |
| Record name | [1-(4-Methylbenzene-1-sulfonyl)pyrrolidine-2,5-diyl]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


